2-(Tetrahydrofuran-3-yl)acetimidamide
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Overview
Description
2-(Tetrahydrofuran-3-yl)acetimidamide is an organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . This compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to an acetimidamide group. It is a versatile compound used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-3-yl)acetimidamide typically involves the functionalization of tetrahydrofuran derivatives. One common method includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative . The reaction conditions often require the use of active and selective catalysts to facilitate the aldol condensation and hydrogenation-cyclization steps.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound . The industrial methods are designed to optimize the reaction conditions and scale up the production to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-3-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidamide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-(Tetrahydrofuran-3-yl)acetamide, while reduction can produce 2-(Tetrahydrofuran-3-yl)ethylamine.
Scientific Research Applications
2-(Tetrahydrofuran-3-yl)acetimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-3-yl)acetimidamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A cyclic ether with similar structural features but lacks the imidamide group.
2-(Isocyanomethyl)tetrahydrofuran: Another tetrahydrofuran derivative with an isocyanomethyl group instead of an acetimidamide group.
Uniqueness
2-(Tetrahydrofuran-3-yl)acetimidamide is unique due to its combination of the tetrahydrofuran ring and the acetimidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H12N2O |
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Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(oxolan-3-yl)ethanimidamide |
InChI |
InChI=1S/C6H12N2O/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H3,7,8) |
InChI Key |
CBEWGYPITIPAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC(=N)N |
Origin of Product |
United States |
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